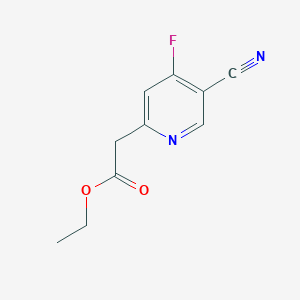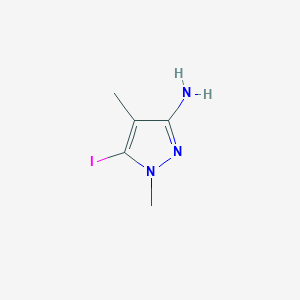
5-Iodo-1,4-dimethyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-1,4-dimethyl-1H-pyrazol-3-amine is a heterocyclic organic compound characterized by the presence of an iodine atom, two methyl groups, and an amine group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1,4-dimethyl-1H-pyrazol-3-amine typically involves the iodination of 1,4-dimethyl-1H-pyrazol-3-amine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the pyrazole ring.
Example Reaction:
- Dissolve 1,4-dimethyl-1H-pyrazol-3-amine in an appropriate solvent (e.g., acetic acid).
- Add iodine and an oxidizing agent (e.g., hydrogen peroxide).
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, cost-effectiveness, and safety, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1,4-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, products like azides, nitriles, or other substituted pyrazoles.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms with altered oxidation states.
Scientific Research Applications
Chemistry
In chemistry, 5-Iodo-1,4-dimethyl-1H-pyrazol-3-amine is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and photovoltaic materials. Its unique properties contribute to the performance and efficiency of these materials.
Mechanism of Action
The mechanism of action of 5-Iodo-1,4-dimethyl-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and amine group play crucial roles in binding interactions and electronic effects, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethyl-1H-pyrazol-3-amine: Lacks the iodine atom, resulting in different reactivity and applications.
5-Bromo-1,4-dimethyl-1H-pyrazol-3-amine: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties and reactivity.
5-Chloro-1,4-dimethyl-1H-pyrazol-3-amine: Contains a chlorine atom, offering different reactivity patterns compared to the iodine derivative.
Uniqueness
5-Iodo-1,4-dimethyl-1H-pyrazol-3-amine is unique due to the presence of the iodine atom, which imparts distinct electronic and steric effects. These effects influence its reactivity and interactions, making it a valuable compound for specific applications where other halogenated derivatives may not be as effective.
Properties
Molecular Formula |
C5H8IN3 |
|---|---|
Molecular Weight |
237.04 g/mol |
IUPAC Name |
5-iodo-1,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C5H8IN3/c1-3-4(6)9(2)8-5(3)7/h1-2H3,(H2,7,8) |
InChI Key |
UNZGYMHBFXIPOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1N)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


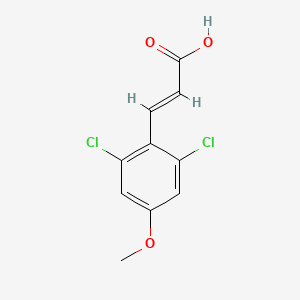
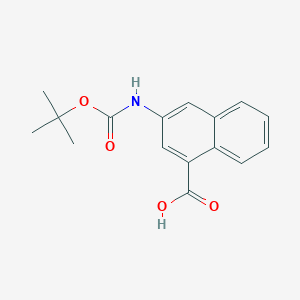
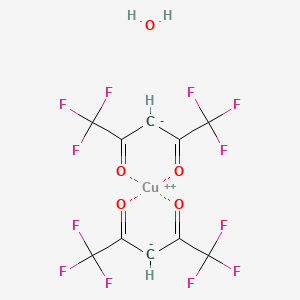
![Benzoic acid, 4-[2-oxo-2-[(phenylmethyl)thio]acetyl]-, methyl ester](/img/structure/B12851814.png)
![5-(Bromomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12851827.png)
![N-(5-Chloro-2-methoxyphenyl)-2-((4-cyano-3-methylbenzo[4,5]imidazo[1,2-a]pyridin-1-yl)thio)acetamide](/img/structure/B12851833.png)
![Methyl 4-[(methylthio)methyl]benzoate](/img/structure/B12851836.png)

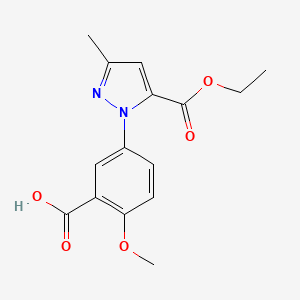
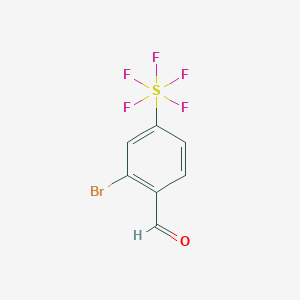
![N-(2-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12851852.png)
![5'-O-[(S)-hydroxy{[(S)-hydroxy(phosphonooxy)phosphoryl]methyl}phosphoryl]uridine](/img/structure/B12851867.png)
